molecular formula C13H17N5O4 B13854010 4-Amino-2,6-dimethyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8h)-pteridone

4-Amino-2,6-dimethyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8h)-pteridone

Cat. No.: B13854010
M. Wt: 307.31 g/mol
InChI Key: MJVDCGSSLDHUHZ-DJLDLDEBSA-N
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Description

4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone is a complex organic compound that belongs to the class of pteridones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of chemical transformations, including amination, methylation, and glycosylation.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential effects on cellular processes and its interactions with biomolecules.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including its ability to act as an enzyme inhibitor or a receptor agonist/antagonist.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-dimethyl-7(8H)-pteridone
  • 4-Amino-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

Uniqueness

Compared to similar compounds, 4-Amino-2,6-dimethyl-8-(2’-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone may exhibit unique biological activities due to the presence of specific functional groups and its overall molecular structure.

Properties

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one

InChI

InChI=1S/C13H17N5O4/c1-5-13(21)18(9-3-7(20)8(4-19)22-9)12-10(15-5)11(14)16-6(2)17-12/h7-9,19-20H,3-4H2,1-2H3,(H2,14,16,17)/t7-,8+,9+/m0/s1

InChI Key

MJVDCGSSLDHUHZ-DJLDLDEBSA-N

Isomeric SMILES

CC1=NC2=C(N=C(N=C2N(C1=O)[C@H]3C[C@@H]([C@H](O3)CO)O)C)N

Canonical SMILES

CC1=NC2=C(N=C(N=C2N(C1=O)C3CC(C(O3)CO)O)C)N

Origin of Product

United States

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